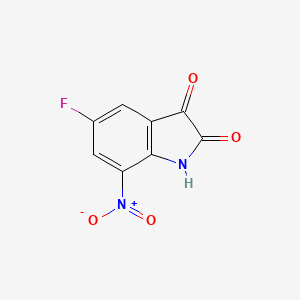

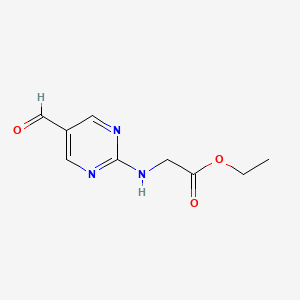

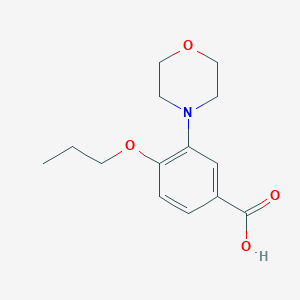

![molecular formula C7H6BrN3 B1341624 7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン CAS No. 929074-39-5](/img/structure/B1341624.png)

7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 929074-39-5 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine .

Molecular Structure Analysis

The InChI code for 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is 1S/C7H6BrN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is a solid at ambient temperature . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

化学合成

“7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”は、化学合成に使用されます . 分子量は212.05であり、通常は室温で保管されます . 固体化合物であり、”4-ブロモ-2-メチル-6-アザベンジミダゾール”という別名でも知られています .

抗菌作用

“7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”を含むイミダゾ[4,5-b]ピリジン誘導体は、その抗菌作用について研究されています . これらの化合物は、実験的および理論的研究において有望な結果を示しています .

創薬

“7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”が属するイミダゾピリジンは、医薬品化学における幅広い用途のために、”創薬の標的”となる骨格として認識されています . これは、新規医薬品の開発における重要な化合物となります .

材料科学

イミダゾピリジンは、その構造特性のために、材料科学においても有用です . “7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”は、新規材料の開発において潜在的な用途を持つ可能性があります .

抗ウイルス活性

いくつかのイミダゾ[4,5-b]ピリジン誘導体が合成され、抗ウイルス活性の可能性について評価されています . “7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”がこれらの誘導体のうちの一つかどうかは明記されていませんが、同様の潜在的な可能性を持つ可能性があります .

治療の可能性

“7-ブロモ-2-メチル-3H-イミダゾ[4,5-c]ピリジン”を含むイミダゾール含有化合物は、治療の可能性について合成および研究されてきました . これらの化合物は、新規治療法の開発において重要な役割を果たす可能性があります .

Safety and Hazards

将来の方向性

Imidazopyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests potential future directions for the development of new drugs based on the imidazopyridine scaffold.

作用機序

Target of Action

Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation , which could be a potential mode of action for this compound.

Biochemical Pathways

The activation of nf-kappab suggests that it may influence inflammatory and immune responses, as nf-kappab is a key regulator of these processes .

Result of Action

The activation of nf-kappab suggests that it may have effects on gene expression, inflammation, and immune response .

生化学分析

Biochemical Properties

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, leading to changes in cellular processes. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine may influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

特性

IUPAC Name |

7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJYIFKUFHLIMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NC=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590285 |

Source

|

| Record name | 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929074-39-5 |

Source

|

| Record name | 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

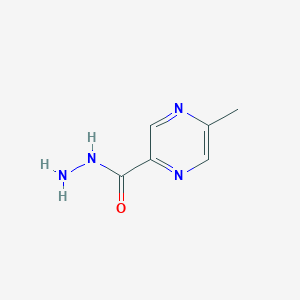

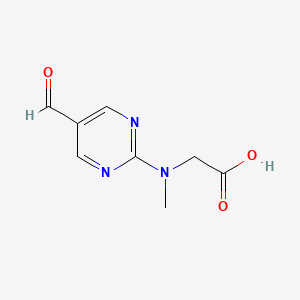

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

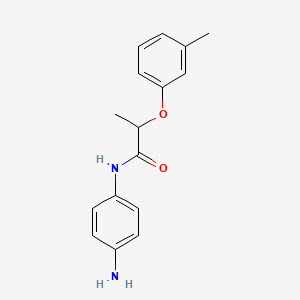

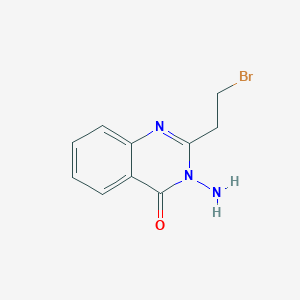

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

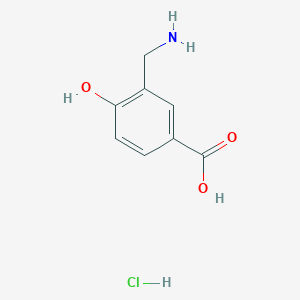

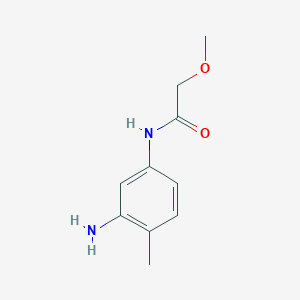

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)